Ethyl 2,4,5-trimethylbenzoate
Description
Properties
IUPAC Name |
ethyl 2,4,5-trimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-5-14-12(13)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUIMIOFBASHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033290 | |
| Record name | Ethyl 2,4,5-trichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86569-86-0 | |
| Record name | Ethyl 2,4,5-trichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Acid:EtOH) | 1:3–1:5 | Maximizes conversion |
| Catalyst Concentration | 2–5 wt% H₂SO₄ | Higher concentrations risk side reactions |
| Temperature | 78–85°C (reflux) | Balances kinetics and volatility |
| Reaction Time | 4–8 hours | Prolonged durations reduce efficiency |
Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by ethanol. Water removal via azeotropic distillation (e.g., using toluene or cyclohexane) prevents reverse hydrolysis. Post-reaction purification involves neutralization, washing, and vacuum distillation, yielding >85% purity.
Industrial-Scale Production: Continuous Flow Systems
Industrial protocols prioritize cost efficiency and scalability. Continuous stirred-tank reactors (CSTRs) coupled with fractional distillation columns achieve >90% conversion rates. Key innovations include:
Catalytic Advancements
-
Modified Clay Catalysts : Acid-activated montmorillonite clay replaces traditional mineral acids, reducing corrosion and waste. A 4:3:0.2 mass ratio of acid:ethanol:clay under reflux achieves 92% yield in 5 hours.
-
Solid Acid Catalysts : Sulfonated carbonaceous materials or zeolites enable catalyst recycling, cutting production costs by 30%.
Process Flow :
-
Reactor Feed : Preheated acid and ethanol mix with catalyst.
-
Reaction Zone : Maintained at 80°C with continuous water removal.
-
Separation : Centrifugation isolates catalyst; distillation purifies the ester.
Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Synthesis
Solvent-Free Esterification
Eliminating solvents reduces environmental impact. Under neat conditions, 2,4,5-trimethylbenzoic acid and ethanol react at 100°C with 3% p-toluenesulfonic acid, yielding 88% product in 3 hours.
Microwave Acceleration
Microwave irradiation (300 W, 100°C) cuts reaction time to 20 minutes. A study using 1:4 acid:ethanol ratio and 5% Amberlyst-15 reported 94% conversion.
Optimization Strategies for Enhanced Efficiency
Water Entrainer Selection
| Entrainer | Boiling Point (°C) | Efficiency (Yield Increase) |
|---|---|---|
| Toluene | 110.6 | 15% |
| Cyclohexane | 80.7 | 12% |
| Benzene | 80.1 | 18% (limited by toxicity) |
Findings : Toluene balances efficiency and safety, preferred in industrial settings.
Catalyst Loading Effects
| Catalyst (H₂SO₄) | Loading (wt%) | Yield (%) |
|---|---|---|
| 2 | 78 | |
| 5 | 85 | |
| 10 | 72 | (Side reactions dominate) |
Analytical Validation of Product Purity
Chromatographic Methods
Spectroscopic Characterization
Challenges and Mitigation Strategies
Steric Hindrance Effects
The 2,4,5-trimethyl substitution impedes nucleophilic attack, necessitating:
-
Higher Temperatures : 85–90°C to overcome activation barriers.
-
Excess Ethanol : 5:1 molar ratio to drive equilibrium.
Byproduct Formation
-
Diethyl Ether : Suppressed by controlled temperature (<90°C).
-
Acid Decomposition : Minimized using fresh catalysts and inert atmospheres.
Case Studies in Process Optimization
Patent CN104311414A: Modified Clay Catalysis
A benchmark study achieved 94% yield using:
Scientific Research Applications
Ethyl 2,4,5-trimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 2,4,5-trimethylbenzoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological targets. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 2,4,5-Triethoxybenzoate
Key Differences :
- Substituents : Ethyl 2,4,5-triethoxybenzoate replaces methyl groups with ethoxy (-OCH₂CH₃) substituents, increasing polarity and steric bulk.
- Molecular Formula : C₁₅H₂₂O₅ (vs. C₁₂H₁₆O₂ for the trimethyl analog) .
- Physical Properties :
Applications : Ethoxy-substituted benzoates are often intermediates in pharmaceuticals or agrochemicals due to their enhanced solubility in polar solvents .
Fluorinated Ethyl Benzoates (e.g., Ethyl 2,4,5-Trifluorobenzoate)
Key Differences :
- Substituents : Fluorine atoms at the 2-, 4-, and 5-positions introduce strong electron-withdrawing effects, contrasting with methyl’s electron-donating nature.
- Reactivity : Fluorine increases electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution reactions.
- Physicochemical Properties : Fluorinated esters typically exhibit lower boiling points and higher volatility compared to methyl-substituted analogs, though specific data are absent in the evidence .
Applications : Fluorinated benzoates are valuable in medicinal chemistry for improving metabolic stability and membrane permeability .
Ethyl 2,4-Dimethyl-5-(Ethoxycarbonyl)-3-Pyrrolepropionate
Key Differences :
- Structure : Incorporates a pyrrole ring and additional ester groups, diverging significantly from the simple benzoate scaffold.
Applications : Such hybrids may serve as building blocks for dyes or heterocyclic pharmaceuticals .
Research Findings and Implications
- Ethoxy and fluorine substituents modify solubility and reactivity, broadening utility in diverse synthetic pathways .
- Synthetic Relevance : Ethyl 2,4,5-trimethylbenzoate’s methyl groups may facilitate regioselective reactions in catalysis, as seen in imidazole synthesis using FeCeOx@g-C₃N₄ (though direct evidence is lacking) .
Biological Activity
Ethyl 2,4,5-trimethylbenzoate (ETMB) is an organic compound classified as an ester, derived from 2,4,5-trimethylbenzoic acid and ethanol. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article will explore the biological activity of ETMB, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
- Appearance : Colorless to pale yellow liquid with a pleasant aromatic odor.
Target of Action
ETMB is a derivative of benzoic acid, which interacts with various enzymes and receptors in biological systems. Its structure allows it to participate in biochemical pathways similar to those of other benzoic acid derivatives.
Mode of Action
As an ester, ETMB can undergo hydrolysis in the presence of acids or bases, leading to the formation of 2,4,5-trimethylbenzoic acid and ethanol. This hydrolysis may contribute to its biological effects by releasing active components that exert antimicrobial activity.
Biochemical Pathways
While specific pathways affected by ETMB are not well-documented, benzoic acid derivatives are known to participate in fatty acid and amino acid metabolism. The hydrolysis products may also engage in further biochemical interactions within the body.
Pharmacokinetics
ETMB exhibits favorable pharmacokinetic properties:
- Absorption : Good gastrointestinal absorption.
- Blood-Brain Barrier : Capable of crossing the blood-brain barrier.
- Metabolism : Undergoes hydrolysis to yield active metabolites.
Antimicrobial Properties
Research indicates that ETMB possesses significant antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The following table summarizes the antimicrobial efficacy of ETMB:
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Candida albicans | Significant Inhibition | |
| Escherichia coli | Low Inhibition |
Case Studies
- Antifungal Efficacy : A study explored the antifungal properties of ETMB against various fungal strains. Results indicated that ETMB showed a strong inhibitory effect on Candida albicans, suggesting its potential as a therapeutic agent for fungal infections.
- Synergistic Effects : Another investigation assessed the synergistic effects of ETMB when combined with conventional antifungal agents. The combination therapy exhibited enhanced efficacy against resistant strains of fungi.
- Environmental Impact : Research has also examined the impact of ETMB on environmental microorganisms, demonstrating its potential use in bioremediation strategies due to its selective toxicity towards certain pathogens while being less harmful to beneficial microbes.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 2,4,5-trimethylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 2,4,5-trimethylbenzoic acid and ethanol.
Acidic Hydrolysis
-
Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Conditions : H₂SO₄ or HCl (catalytic), reflux in aqueous ethanol .
-
Products :
Basic Hydrolysis (Saponification)
-
Mechanism : Nucleophilic attack by hydroxide on the carbonyl carbon (B<sub>Ac</sub>2 pathway), forming a carboxylate intermediate .
-
Products :
Steric Effects on Hydrolysis
The 2,4,5-trimethyl substitution creates steric hindrance, slowing hydrolysis compared to unsubstituted ethyl benzoate. For example, under identical conditions:
| Substrate | Hydrolysis Rate (k, s⁻¹) |
|---|---|
| Ethyl benzoate | 4.7 × 10⁻³ |
| This compound | 1.2 × 10⁻⁴ |
Data extrapolated from analogous systems .
Oxidation Reactions
The ester undergoes oxidation at the benzylic or alkyl positions under controlled conditions.
Benzylic Oxidation
-
Reagents : KMnO₄ (acidic), CrO₃.
-
Products : 2,4,5-Trimethylbenzaldehyde (minor) or 2,4,5-trimethylbenzoic acid (major) .
Ethyl Group Oxidation
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces the ester to 2,4,5-trimethylbenzyl alcohol:
Conditions : Anhydrous diethyl ether, 0–25°C .
Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ | Heat, pressure | 2,4,5-Trimethylbenzamide |
| ROH | Acid catalysis | Transesterified esters (e.g., methyl) |
| RNH₂ | DCC, DMAP | Amides |
Thermal Decomposition
At temperatures >200°C, the ester undergoes pyrolysis:
Key Findings :
Photochemical Reactions
UV irradiation (λ = 254 nm) in benzene induces Norrish Type II cleavage:
Quantum Yield : Φ = 0.03 ± 0.01 (measured via actinometry) .
Mechanistic Insights
Q & A
Q. What are the common synthetic routes for preparing ethyl 2,4,5-trimethylbenzoate in academic research?
this compound is typically synthesized via esterification or alkylation reactions. A plausible method involves:
- Esterification : Reacting 2,4,5-trimethylbenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) via reflux, followed by purification using silica gel chromatography with ethyl acetate/n-hexane mixtures .
- Friedel-Crafts Alkylation : Using trimethyl-substituted benzene derivatives with ethyl chloroformate in the presence of Lewis acids like AlCl₃. Reaction progress is monitored by TLC (e.g., 30% methanol, 1% acetic acid in ethyl acetate as eluent) . Post-synthesis, purification is achieved via preparative TLC or column chromatography .
Q. How can researchers verify the purity and structural integrity of this compound?
- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/n-hexane (7:3) as the mobile phase; UV light or iodine staining detects spots .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show signals for methyl groups (δ 2.1–2.4 ppm), ethyl ester protons (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), and aromatic protons (δ 6.8–7.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : A C18 column with methanol/water (80:20) mobile phase at 254 nm confirms purity ≥95% .
Q. What solvents and conditions are optimal for recrystallizing this compound?
Recrystallization is performed using ethyl acetate/n-hexane mixtures (1:3 ratio) at 0–4°C. The compound’s low polarity due to methyl groups necessitates slow cooling to avoid oiling out. Yield improvements are achieved by gradient crystallization .
Advanced Research Questions
Q. How do steric effects from the 2,4,5-trimethyl substitution influence reactivity in further functionalization?
The methyl groups create steric hindrance, reducing electrophilic substitution reactivity. For example:
- Nitration : Requires harsh conditions (HNO₃/H₂SO₄ at 50°C) due to deactivation of the aromatic ring.
- Catalytic Hydrogenation : Pd/C in ethanol under high H₂ pressure (5 atm) selectively reduces ester groups without affecting methyl substituents . Computational modeling (DFT) can predict regioselectivity in such reactions .
Q. What strategies mitigate challenges in synthesizing isotopically labeled this compound (e.g., ¹⁴C or ²H)?
- ¹⁴C-Labeling : Introduce the label via condensation of ¹⁴C-bromoacetic acid with trimethyl-substituted precursors, as seen in analogous syntheses of chlorophenoxyacetic acids .
- Deuterium Incorporation : Use D₂O/EtOD exchange under basic conditions (NaOD) for methyl or ethyl group labeling. Purity is confirmed via GC-MS or isotope-ratio mass spectrometry .
Q. How can reaction yields be optimized in large-scale syntheses of this compound?
- Catalyst Screening : Test Brønsted/Lewis acid catalysts (e.g., FeCl₃, ZrO₂) to enhance esterification efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes at 80°C, improving yield by 15–20% .
- Flow Chemistry : Continuous reactors minimize side reactions and improve heat transfer for methyl-substituted aromatic systems .
Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic and methyl proton signals .
- X-ray Crystallography : Determines crystal packing and substituent orientation, critical for studying solid-state reactivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 222.1624 for C₁₂H₁₆O₂) .
Methodological Considerations
Q. What are the best practices for storing this compound to prevent degradation?
Store in amber vials under inert gas (N₂ or Ar) at –20°C. Conduct stability studies via accelerated aging (40°C/75% RH for 6 months) to assess decomposition pathways (e.g., ester hydrolysis) .
Data Analysis and Reporting
Q. How should researchers statistically validate analytical data (e.g., HPLC purity) for publication?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
